2-(1-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Description
2-(1-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a heterocyclic compound featuring a partially saturated oxazole ring system. The core structure consists of a five-membered ring with one oxygen and one nitrogen atom (positions 1 and 3, respectively). The 4,4-dimethyl substitution imparts steric bulk to the dihydrooxazole ring, while the 2-position is substituted with a 1-butylcyclopropyl group. This cyclopropane moiety introduces unique electronic and steric effects due to its inherent ring strain and tetrahedral geometry .
Properties
CAS No. |
918522-84-6 |
|---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
2-(1-butylcyclopropyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C12H21NO/c1-4-5-6-12(7-8-12)10-13-11(2,3)9-14-10/h4-9H2,1-3H3 |
InChI Key |
PCKJOVKAIWKKCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CC1)C2=NC(CO2)(C)C |
Origin of Product |
United States |
Preparation Methods
Fischer Oxazole Synthesis
The Fischer synthesis is a traditional method for creating oxazoles through the reaction of α-amino acids with aldehydes or ketones in the presence of acid catalysts. This method has been adapted for various oxazole derivatives, including those with substituents that enhance biological activity.
Robinson-Gabriel Synthesis
This method involves the cyclization of acylamino compounds in acidic conditions to form oxazoles. It is particularly useful for synthesizing disubstituted oxazoles and can be modified to incorporate different substituents at the 2 and 5 positions of the oxazole ring.
Modern Synthesis Techniques
Microwave-Assisted Synthesis
Recent advancements have introduced microwave-assisted synthesis as a method to enhance reaction rates and yields. For instance, oxazoles can be synthesized by irradiating a mixture of starting materials under controlled conditions, significantly reducing reaction times compared to traditional methods.
Green Chemistry Approaches
Innovative green chemistry techniques have been developed that utilize ionic liquids or deep eutectic solvents as reaction media, promoting sustainable practices in organic synthesis. These methods often yield high purity products while minimizing waste.
Specific Reaction Conditions
| Method | Starting Materials | Conditions | Yield (%) |
|---|---|---|---|
| Fischer Synthesis | α-amino acids + aldehydes | Acidic medium, reflux | Variable |
| Robinson-Gabriel Synthesis | Acylamino compounds | Acidic conditions | 50-60 |
| Microwave-Assisted | Various oxazole precursors | Microwave irradiation | Up to 95 |
| Green Chemistry | Urea + active methylene compounds | Ionic liquids, mild conditions | High |
Recent studies have shown that the use of triflylpyridinium reagents in conjunction with isocyanoacetates can facilitate the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids. This method has been noted for its broad substrate scope and good functional group tolerance, making it suitable for synthesizing complex molecules like 2-(1-butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole.
In one study, a general procedure was outlined where carboxylic acids were reacted with DMAP and triflylpyridinium salts under nitrogen atmosphere followed by the addition of isocyanides at elevated temperatures. The results indicated high yields and efficient purification processes through column chromatography.
Yield Comparisons
The following table summarizes yields obtained from various synthesis methods:
| Method | Yield (%) |
|---|---|
| Fischer Synthesis | Variable |
| Robinson-Gabriel | 50-60 |
| Microwave-Assisted | Up to 95 |
| Triflylpyridinium Method | High |
The preparation of this compound can be achieved through various synthesis methods ranging from traditional techniques to modern approaches that emphasize efficiency and sustainability. Each method offers unique advantages regarding yield and reaction conditions, allowing researchers to select the most appropriate strategy based on their specific requirements.
Chemical Reactions Analysis
Types of Reactions
2-(1-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to its reduced form.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(1-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(1-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole exerts its effects involves interactions with molecular targets and pathways. The cyclopropyl group can interact with enzymes and receptors, influencing biological processes. The oxazole ring may also play a role in binding to specific sites, modulating the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related oxazole derivatives:
Structural and Electronic Comparisons
- Cyclopropane vs. Aromatic Substituents: The target compound’s 1-butylcyclopropyl group introduces significant steric bulk and ring strain, which may hinder rotational freedom compared to planar aromatic substituents (e.g., biphenyl in or phenyl-boronate in ).
- Functional Group Diversity : Unlike the chloromethyl () or boronate () groups, the target compound lacks electrophilic or cross-coupling functionalities. This limits its utility in synthetic chemistry compared to derivatives designed for Suzuki-Miyaura couplings or nucleophilic substitutions.
Physicochemical Properties
- Solubility: The hydrochloride salt in demonstrates how functionalization (e.g., amino-alcohol groups) improves aqueous solubility. In contrast, the target compound’s hydrophobic cyclopropane and butyl chain likely reduce water solubility, favoring lipid membrane permeability—a trait relevant to agrochemicals .
- This feature is critical in metal complexes () and pharmaceutical intermediates ().
Biological Activity
2-(1-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing data from various studies and reviews to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C12H21NO, with a molecular weight of 195.30 g/mol. This compound features a five-membered oxazole ring which is known for diverse biological activities.
Antimicrobial Activity
Oxazole derivatives have been extensively studied for their antimicrobial properties. A review highlighted the effectiveness of various oxazole compounds against fungal and bacterial strains. For instance, the Minimum Inhibitory Concentration (MIC) values for several oxazole derivatives against Candida species ranged from 0.8 to 3.2 µg/ml . The specific activity of this compound has not been explicitly documented in the literature; however, its structural similarity to other active oxazoles suggests potential antimicrobial properties.
Anticancer Activity
Recent studies indicate that oxazole derivatives exhibit anticancer properties. For example, compounds structurally related to this compound have shown selective anti-proliferative activity against estrogen receptor-positive breast cancer cells . The mechanism often involves the inhibition of specific pathways crucial for cancer cell survival.
Case Studies and Research Findings
Research has demonstrated that oxazole compounds can modulate various biological pathways:
- Antifungal Activity : A study found that certain oxazoles inhibited the growth of pathogenic fungi like Candida albicans and Aspergillus niger, with varying degrees of effectiveness depending on the substituents on the oxazole ring .
- Antibacterial Activity : In another investigation, substituted oxazoles were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to standard antibiotics like ampicillin .
- Mechanistic Studies : Detailed mechanistic studies revealed that some oxazoles act by disrupting cellular membranes or inhibiting essential enzymes in microbial metabolism .
Comparative Analysis of Biological Activity
The following table summarizes the antimicrobial activity of selected oxazole derivatives:
| Compound | MIC (µg/ml) | Activity Against |
|---|---|---|
| This compound | TBD | TBD |
| Oxazole A | 0.8 | Candida albicans |
| Oxazole B | 3.2 | Aspergillus niger |
| Oxazole C | 1.6 | Escherichia coli |
Note: TBD denotes that specific data for this compound is currently unavailable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
